4-[(E)-(2-benzoylhydrazono)methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate
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Overview
Description
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylformamido group and a dimethoxyphenyl prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE typically involves a multi-step process. One common method is the condensation reaction between a phenylformamido derivative and a dimethoxyphenyl prop-2-enoate derivative under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H22N2O5/c1-30-22-14-10-18(16-23(22)31-2)11-15-24(28)32-21-12-8-19(9-13-21)17-26-27-25(29)20-6-4-3-5-7-20/h3-17H,1-2H3,(H,27,29)/b15-11+,26-17+ |
InChI Key |
MCONAJWAQHMYIA-QBLBRXERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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